Monoacetyldapsone - 565-20-8

Monoacetyldapsone

Catalog Number: EVT-315231
CAS Number: 565-20-8
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monoacetyldapsone is a metabolite of dapsone, a sulfone drug primarily used in the treatment of leprosy and certain skin conditions. It is formed through the N-acetylation of dapsone by the enzyme N-acetyltransferase (NAT2). [, , ] Individuals exhibit a polymorphic response to this N-acetylation, leading to classification as slow or rapid acetylators. [, ] MADDS serves as a marker in assessing an individual's acetylator phenotype, determined by measuring the ratio of MADDS to DDS in plasma following dapsone administration. [, , ] This phenotypic variation is a key area of research, with implications for drug metabolism and toxicity. [, , ]

Chemical Reactions Analysis

MADDS undergoes deacetylation back to dapsone, both in vivo and in vitro. [, , , ] This process is demonstrated in various species, including dogs, rats, and humans, though the rate and extent vary. [, ] Human liver microsomes exhibit NADPH-independent deacetylation of MADDS, while rat liver microsomes do not. [] MADDS also undergoes N-hydroxylation to form monoacetyldapsone hydroxylamine (MADDS-NOH), a metabolite implicated in dapsone-induced hemolytic anemia. [, , ] This reaction is believed to be catalyzed by cytochrome P450 enzymes, specifically CYP2C6/2C11 and CYP3A1 in rats. []

Mechanism of Action

MADDS itself does not possess the same therapeutic activity as dapsone. [] Its primary role in research lies in its use as a marker to determine the acetylator phenotype of individuals, which has significant implications for dapsone metabolism and potential toxicity. [, , , ] The ratio of MADDS to dapsone in plasma following dapsone administration reflects the activity of NAT2, providing insights into individual variation in drug metabolism. [, ] This variation is further explored in studies examining the relationship between acetylator phenotype and susceptibility to certain diseases like systemic lupus erythematosus, Behçet's disease, and atopic dermatitis. [, , , , , ]

Applications
  • Acetylator Phenotyping: MADDS is a crucial tool for determining acetylator phenotype in individuals. [, , , ] By measuring the MADDS to dapsone ratio in plasma following dapsone administration, researchers can classify individuals as slow or rapid acetylators. [, , ] This phenotypic classification helps predict individual differences in drug metabolism and potential toxicity, with implications for personalized medicine and drug development. [, , ]
  • Pharmacokinetic Studies: MADDS is utilized in pharmacokinetic studies to understand the disposition of dapsone and its metabolites in various species. [, , ] These studies contribute to a better understanding of dapsone's absorption, distribution, metabolism, and elimination. [, ] Research comparing dapsone pharmacokinetics in different species, including humans, dogs, and rats, highlights the role of MADDS in interspecies variation. [, ]
  • Drug Interaction Studies: The impact of other drugs on dapsone metabolism is often investigated by monitoring MADDS levels. [, , , ] Studies exploring the influence of drugs like disulfiram and proguanil on dapsone pharmacokinetics demonstrate the utility of MADDS as a marker in assessing potential drug interactions. [, , ]

Dapsone

    Relevance: Dapsone is the parent compound of monoacetyldapsone. Monoacetyldapsone is formed by the N-acetylation of dapsone in the liver, a process primarily mediated by the polymorphic enzyme N-acetyltransferase 2 (NAT2). This metabolic pathway significantly influences the pharmacokinetics, efficacy, and toxicity profiles of both dapsone and monoacetyldapsone [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. The acetylator status of an individual, determined by their NAT2 genotype, significantly affects the ratio of monoacetyldapsone to dapsone produced. This has implications for both the therapeutic efficacy and potential for toxicity of dapsone treatment.

Dapsone Hydroxylamine

    Compound Description: Dapsone hydroxylamine (DDS-NOH) is a reactive metabolite of dapsone formed via the N-hydroxylation pathway, primarily mediated by cytochrome P450 enzymes, including CYP2C6/2C11 and CYP3A1 []. DDS-NOH is considered a major contributor to the hemolytic anemia that can be a side effect of dapsone therapy [].

    Relevance: The formation of dapsone hydroxylamine is an alternative metabolic pathway for dapsone that competes with the formation of monoacetyldapsone. Studies have shown an inverse relationship between the N-hydroxylation and N-acetylation pathways of dapsone, suggesting that rapid acetylators (who form more monoacetyldapsone) may be less susceptible to dapsone hydroxylamine-mediated toxicity [].

Monoacetyldapsone Hydroxylamine

    Compound Description: Monoacetyldapsone hydroxylamine (MADDS-NOH) is a metabolite of dapsone generated through a two-step process. Dapsone is first acetylated to monoacetyldapsone, which can then be further metabolized by N-hydroxylation to produce MADDS-NOH. Similar to DDS-NOH, MADDS-NOH is considered a hemotoxic metabolite, contributing to the risk of hemolytic anemia during dapsone treatment [, ].

Pyrimethamine

    Relevance: Pyrimethamine is often co-administered with dapsone, particularly in the context of malaria prophylaxis and treatment. Several studies investigated the pharmacokinetic interactions between pyrimethamine and dapsone, finding that pyrimethamine did not significantly affect the pharmacokinetics of dapsone or monoacetyldapsone [, , ].

Sulfadoxine

    N-acetyl-sulfadoxine

      Relevance: The mention of N-acetyl-sulfadoxine in the context of analytical methods measuring dapsone and its metabolites [] emphasizes the common metabolic pathways and analytical challenges related to these structurally similar drugs. The N-acetylation of both sulfadoxine and dapsone underscores the importance of acetylator phenotype in their respective pharmacokinetic profiles.

    Caffeine

      Relevance: Caffeine is used as a probe drug for assessing CYP1A2 activity [, ]. This is relevant to dapsone research because CYP enzymes, although different isoforms than those primarily involved in dapsone metabolism, play a role in drug metabolism and potential drug-drug interactions.

    Chlorzoxazone

      Relevance: Chlorzoxazone is used as a probe drug for assessing CYP2E1 activity [, ]. Understanding the activity of this CYP enzyme can be important in the context of dapsone research, as it can influence the metabolism of drugs co-administered with dapsone.

    Debrisoquine

      Relevance: Debrisoquine is used as a probe drug for CYP2D6 [, ]. This is relevant in the broader context of pharmacogenetic research and understanding interindividual variability in drug metabolism, a factor also crucial in dapsone and monoacetyldapsone pharmacology due to the NAT2 polymorphism.

    Mephenytoin

      Relevance: Mephenytoin is used as a probe drug for assessing CYP2C19 activity [, ]. This is relevant to the broader understanding of pharmacogenomics and individualized drug responses. Although CYP2C19 is not the primary enzyme involved in dapsone or monoacetyldapsone metabolism, understanding individual variations in CYP enzyme activity is essential in assessing potential drug interactions.

    Flurbiprofen

      Relevance: Flurbiprofen is used as a probe drug for assessing CYP2C9 activity []. This is relevant in the broader context of understanding individual variations in drug metabolism and potential for drug-drug interactions, which are important considerations when administering dapsone with other medications.

      Relevance: Isoniazid is frequently used in acetylator phenotyping studies due to its well-established polymorphism in metabolism by NAT2 [, , ]. The acetylator status of individuals, whether they are slow or rapid acetylators, is often determined using isoniazid as a probe drug. This information can be extrapolated to predict an individual's response to dapsone and the ratio of dapsone to monoacetyldapsone they are likely to produce.

    Sulphamethazine

      Compound Description: Sulphamethazine is a sulfonamide antibiotic. It is metabolized by N-acetylation, and studies in rabbits have shown a polymorphic acetylation pattern for this drug, making it useful in studying acetylator phenotypes [].

    Sulphanilamide

      Compound Description: Sulphanilamide is a sulfonamide bacteriostatic drug. Like dapsone, it undergoes N-acetylation as a metabolic pathway [].

    Sulphalene

      Compound Description: Sulphalene is a long-acting sulfonamide antibiotic, often used in combination with pyrimethamine for malaria treatment. Similar to dapsone, it is metabolized via N-acetylation [].

    Proguanil

      Relevance: Several studies investigated the pharmacokinetic interactions between proguanil and dapsone, particularly in the context of their co-administration for malaria prophylaxis [, , ]. Understanding potential drug-drug interactions is crucial for optimizing treatment outcomes and minimizing the risk of adverse events.

    Cycloguanil

      Relevance: Cycloguanil, as the active metabolite of proguanil, is directly relevant to studies investigating the combined use of proguanil and dapsone [, , ]. Understanding the pharmacokinetics of both proguanil and its active metabolite cycloguanil is crucial when these drugs are co-administered.

    Hydralazine

      Compound Description: Hydralazine is a vasodilator medication used to treat hypertension. It undergoes N-acetylation as one of its metabolic pathways [, ].

      Relevance: Hydralazine, despite sharing the N-acetylation metabolic pathway with dapsone, showed no significant correlation between its metabolism and acetylator status in certain studies []. This suggests that even with a shared metabolic enzyme, other factors can influence individual drug metabolism and response.

    3-methyl-s-triazolo[3,4-a]phthalazine

      Compound Description: 3-methyl-s-triazolo[3,4-a]phthalazine is a non-enzymatically formed metabolite of hydralazine. It is produced in vitro when hydralazine is incubated with acetyl-CoA in human plasma ultrafiltrate or buffered Ringer's solution [].

    Properties

    CAS Number

    565-20-8

    Product Name

    Monoacetyldapsone

    IUPAC Name

    N-[4-(4-aminophenyl)sulfonylphenyl]acetamide

    Molecular Formula

    C14H14N2O3S

    Molecular Weight

    290.34 g/mol

    InChI

    InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)

    InChI Key

    WDOCBIHNYYQINH-UHFFFAOYSA-N

    SMILES

    CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N

    Synonyms

    4-acetamido-phenyl-4'-aminophenyl sulfone
    acetyldapsone
    MADDS
    monoacetyl-diaminodiphenylsulfone
    monoacetyldapsone

    Canonical SMILES

    CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.